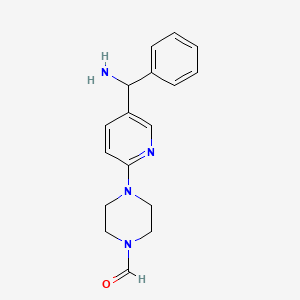

4-(5-(Amino(phenyl)methyl)pyridin-2-yl)piperazine-1-carbaldehyde

Beschreibung

Eigenschaften

Molekularformel |

C17H20N4O |

|---|---|

Molekulargewicht |

296.37 g/mol |

IUPAC-Name |

4-[5-[amino(phenyl)methyl]pyridin-2-yl]piperazine-1-carbaldehyde |

InChI |

InChI=1S/C17H20N4O/c18-17(14-4-2-1-3-5-14)15-6-7-16(19-12-15)21-10-8-20(13-22)9-11-21/h1-7,12-13,17H,8-11,18H2 |

InChI-Schlüssel |

VDGRHSHRYBZJCC-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1C=O)C2=NC=C(C=C2)C(C3=CC=CC=C3)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution

The pyridine-piperazine backbone is often constructed via nucleophilic substitution of halogenated pyridines with piperazine derivatives. For example:

Method A :

-

Reactants : 2-Bromo-5-nitropyridine and tert-butyl piperazine-1-carboxylate.

-

Mechanism : SNAr displacement facilitated by electron-withdrawing nitro groups.

Method B (Microwave-Assisted) :

Reduction of Nitro Intermediates

The nitro group in intermediates like 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate is reduced to an amine:

-

Reactants : Nitro-pyridinylpiperazine derivative.

-

Key Insight : Catalytic hydrogenation avoids over-reduction and preserves the piperazine ring.

Introduction of the Amino(phenyl)methyl Group

Reductive Amination

The amino(phenyl)methyl moiety is introduced via condensation of benzaldehyde with the pyridinylpiperazine amine:

Mannich Reaction

Alternative approaches employ three-component Mannich reactions:

-

Reactants : Pyridinylpiperazine, benzaldehyde, NHOAc.

-

Advantage : Single-step installation of the amino(phenyl)methyl group.

Oxidation to the Carbaldehyde Functionality

Direct Oxidation of Hydroxymethyl Precursors

A common strategy involves oxidizing a hydroxymethyl intermediate:

Vilsmeier-Haack Formylation

For direct formylation of the piperazine ring:

-

Reactants : Piperazine derivative, DMF, POCl.

-

Note : Requires anhydrous conditions to prevent hydrolysis.

Comparative Analysis of Methods

Optimization and Scale-Up Considerations

-

Temperature Control : Exothermic steps (e.g., nitro reduction) require cooling to prevent side reactions.

-

Catalyst Selection : Ra-Ni outperforms Pd/C in nitro reductions due to lower dehalogenation risk.

-

Solvent Systems : DMSO enhances SNAr reactivity but complicates purification; THF/EtOAC mixtures are preferred for scalability .

Analyse Chemischer Reaktionen

Aldehyde Group Reactions

The aldehyde functional group (-CHO) at position 1 of the piperazine ring participates in classical carbonyl chemistry.

Table 1: Aldehyde-Specific Reactions

For example, Schiff base formation occurs via reaction with primary amines under mild conditions, yielding imine-linked derivatives relevant to pharmaceutical intermediates . Catalytic hydrogenation (H₂/Pd-C) selectively reduces the aldehyde to a hydroxymethyl group without affecting other functional groups.

Amino(phenyl)methyl Group Reactions

The benzylamine-like substituent at position 5 of the pyridine ring enables:

Table 2: Amino Group Reactivity

| Reaction | Conditions | Outcome | Applications |

|---|---|---|---|

| Alkylation | R-X (alkyl halide), K₂CO₃, DMF | Secondary/tertiary amine derivatives | Drug candidate synthesis |

| Acylation | AcCl, pyridine, 0°C | Amide formation | Prodrug development |

| Redox | HNO₂ (nitrous acid), acidic medium | Diazonium intermediate | Arylation precursors |

The amino group’s nucleophilicity facilitates alkylation with methyl iodide or benzyl bromide under basic conditions . Acylation with acetyl chloride produces stable amides, preserving the compound’s piperazine-pyridine framework.

Piperazine Ring Modifications

The piperazine nitrogen atoms undergo alkylation and acylation:

Table 3: Piperazine Functionalization

| Reaction | Reagents | Product | Selectivity Notes |

|---|---|---|---|

| N-Alkylation | CH₃I, NaH, THF | N-Methylpiperazine derivatives | Preferential at N4 position |

| N-Acylation | Ac₂O, DMAP, CH₂Cl₂ | N-Acetylpiperazine analogs | Steric hindrance at N1 |

| Cyclization | POCl₃, reflux | Quinazolinone-fused piperazines | Requires aldehyde group |

Alkylation typically occurs at the less sterically hindered N4 position of the piperazine ring . Cyclization with POCl₃ forms tricyclic structures by linking the aldehyde to adjacent nitrogen atoms.

Pyridine Ring Reactions

The electron-deficient pyridine ring supports:

Table 4: Pyridine Ring Transformations

| Reaction | Conditions | Product | Catalytic System |

|---|---|---|---|

| Suzuki Coupling | Aryl boronic acid, Pd(PPh₃)₄ | 5-Arylpyridine derivatives | Pd(0), K₂CO₃, DME |

| Electrophilic Substitution | HNO₃/H₂SO₄, 50°C | Nitro-substituted pyridine analogs | Regioselective at C3/C5 |

Palladium-catalyzed Suzuki coupling introduces aryl groups at position 5 of the pyridine ring, enhancing π-stacking interactions in drug-receptor binding . Nitration occurs preferentially at the meta position relative to the amino(phenyl)methyl group.

Redox and Cyclization Pathways

The compound undergoes tandem reactions under specific conditions:

Table 5: Multistep Reaction Pathways

| Process | Conditions | Outcome | Mechanism |

|---|---|---|---|

| Redox-Acid Cyclization | HCl (g), MeOH, Δ | Tetracyclic benzodiazepine analogs | Imine formation → ring closure |

| Oxidative Coupling | Cu(OAc)₂, O₂, DMSO | Bipyridine-linked dimers | Radical-mediated coupling |

Cyclization under acidic conditions generates fused heterocycles, leveraging the aldehyde and amine groups. Oxidative dimerization produces symmetric structures with potential catalytic applications .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's structural characteristics allow it to interact with various biological targets, making it a candidate for therapeutic applications. Its amino and aldehyde groups can participate in diverse chemical reactions, which are crucial for the development of new pharmaceuticals.

Binding Affinity Studies

Research indicates that 4-(5-(Amino(phenyl)methyl)pyridin-2-yl)piperazine-1-carbaldehyde exhibits significant binding affinity with biological targets such as enzymes and receptors. These interactions can modulate the activity of these proteins, suggesting its potential as a lead compound in drug design.

Anticancer Activity

Studies have shown that compounds similar in structure to 4-(5-(Amino(phenyl)methyl)pyridin-2-yl)piperazine-1-carbaldehyde exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of related structures have been tested against MCF-7 and MDA-MB-231 breast cancer cell lines, demonstrating promising antiproliferative activities . The mechanism involves the inhibition of key signaling pathways that are crucial for cancer cell survival.

Synthesis and Characterization

The synthesis of 4-(5-(Amino(phenyl)methyl)pyridin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the piperazine ring.

- Introduction of the pyridine moiety.

- Functionalization to incorporate the amino and aldehyde groups.

This multi-step process can be optimized using automated reactors to enhance yield and purity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. The specific arrangement of functional groups influences its reactivity and interaction with biological targets. By modifying substituents on the piperazine or pyridine rings, researchers aim to enhance binding affinity and selectivity towards desired targets .

Case Studies

Several studies have documented the biological activity of compounds related to 4-(5-(Amino(phenyl)methyl)pyridin-2-yl)piperazine-1-carbaldehyde:

| Study | Compound Tested | Cell Line | IC50 (µg/mL) | Notes |

|---|---|---|---|---|

| 4-Amino-thieno[2,3-d]pyrimidine | MCF-7 | 4.3 ± 0.11 | High antiproliferative effect | |

| Related piperazine derivatives | MDA-MB-231 | Varies | Inhibits EGFR-TK activity |

These case studies highlight the potential of structurally similar compounds in targeting cancer cells effectively.

Wirkmechanismus

The mechanism of action of 4-(5-(Amino(phenyl)methyl)pyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Piperazine Derivatives with Pyridine/Substituted Pyridine Moieties

4-{[4-(6-Methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazine-1-carbaldehyde (CAS: 951937-41-0)

- Structure: Shares the piperazine-carbaldehyde core but replaces the pyridine-aminophenylmethyl group with a coumarin-phenoxyacetyl substituent.

- The carbaldehyde group retains reactivity for further derivatization .

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide (CAS: 856189-81-6)

- Structure : Replaces the carbaldehyde with a carboxamide group and incorporates trifluoromethyl substituents on both the pyridine and phenyl rings.

- Implications : The electron-withdrawing trifluoromethyl groups enhance metabolic stability and lipophilicity, while the carboxamide group may improve binding affinity through hydrogen bonding .

| Compound Name | Molecular Formula | Key Substituents | Functional Group | Molecular Weight |

|---|---|---|---|---|

| Target Compound | C₁₈H₂₀N₄O | 5-(Amino(phenyl)methyl)pyridin-2-yl | Carbaldehyde | 326.38 g/mol |

| 4-{[4-(6-Methoxy-2-oxo...) (CAS 951937) | C₂₃H₂₂N₂O₆ | Coumarin-phenoxyacetyl | Carbaldehyde | 422.44 g/mol |

| 4-[3-Chloro-5-(CF₃)... (CAS 856189) | C₁₈H₁₅ClF₆N₄O | 3-CF₃-pyridin-2-yl, 3-CF₃-phenyl | Carboxamide | 452.78 g/mol |

Substituent Variations: Amino vs. Hydroxy Groups

4-(5-(Hydroxy(phenyl)methyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde

- Structure: Differs from the target compound by substituting the amino group with a hydroxy group and adding a methyl group on the pyridine ring.

- The methyl group may sterically hinder binding to flat receptor surfaces .

Piperazine-Carbaldehyde vs. Piperazine-Carboxamide

- Carbaldehyde : Present in the target compound and ’s coumarin derivative. The aldehyde group is reactive, enabling conjugation via Schiff base formation or nucleophilic addition, which is advantageous in prodrug design .

- Carboxamide: Seen in ’s trifluoromethyl derivative. Offers greater stability and hydrogen-bond acceptor/donor capabilities, which can enhance target affinity but reduce synthetic flexibility .

Heterocyclic Modifications

4-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-N-(5-chloro-2,4-dimethoxyphenyl)piperazine-1-carboxamide (CAS: 1173098-65-1)

Research Findings and Mechanistic Insights

- Synthetic Routes : Piperazine-carbaldehyde derivatives (e.g., ) are often synthesized via nucleophilic substitution or coupling reactions, similar to methods described for arylpiperazines in and .

- Physicochemical Properties: The amino group in the target compound likely increases water solubility compared to ’s coumarin derivative, while the carbaldehyde group offers a reactive handle absent in ’s carboxamide analog .

Biologische Aktivität

4-(5-(Amino(phenyl)methyl)pyridin-2-yl)piperazine-1-carbaldehyde is a complex organic compound notable for its potential biological activities. Its unique structural features, including a piperazine ring, a pyridine moiety, and an aldehyde functional group, make it a candidate for medicinal chemistry applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of 4-(5-(Amino(phenyl)methyl)pyridin-2-yl)piperazine-1-carbaldehyde is , with a molecular weight of 310.4 g/mol. The compound features:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms.

- Pyridine Moiety : A six-membered aromatic ring with one nitrogen atom.

- Aldehyde Functional Group : An important reactive site for biological interactions.

Research indicates that 4-(5-(Amino(phenyl)methyl)pyridin-2-yl)piperazine-1-carbaldehyde interacts with various biological targets, including enzymes and receptors. The presence of the amino group allows for covalent bonding with nucleophilic sites on proteins, potentially modulating their activity. This interaction is crucial for understanding the compound's mechanism of action and its therapeutic effects.

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit selective antimicrobial properties. For instance, compounds based on similar scaffolds have shown activity against Chlamydia and other pathogens, suggesting that modifications to the structure can enhance selectivity and potency against specific bacteria .

Cytotoxicity and Anticancer Potential

In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. For example, certain derivatives have shown IC50 values in the low micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating significant anticancer activity compared to standard treatments like 5-Fluorouracil .

Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of a closely related compound. Results indicated that it significantly inhibited cell growth in MCF-7 cells with an IC50 value of approximately 9 μM, demonstrating better efficacy than traditional chemotherapeutics .

Study 2: Antimicrobial Selectivity

Another investigation focused on the antimicrobial activity of various derivatives against N. meningitidis and H. influenzae. The results highlighted moderate antibacterial activity, suggesting that structural modifications could enhance efficacy against resistant strains .

Summary of Research Findings

| Study Focus | Compound Tested | Key Findings |

|---|---|---|

| Anticancer Activity | Related pyridine derivatives | IC50 values as low as 9 μM in MCF-7 cells |

| Antimicrobial Activity | Derivatives against Chlamydia | Selective activity; potential for new drug development |

| Binding Affinity | Interaction studies with enzymes/receptors | Modulation of target protein functions |

Q & A

Advanced Research Question

- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energy barriers for formylation .

- Solvent Effects : Apply COSMO-RS simulations to optimize solvent selection for coupling reactions .

- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., temperature, catalyst) .

How can researchers address stability issues during storage of the carbaldehyde derivative?

Basic Research Question

- Storage Conditions : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the aldehyde group .

- Stabilizers : Add molecular sieves or antioxidants (e.g., BHT) to anhydrous solvents like DCM or THF .

- Monitoring : Regular FT-IR checks for aldehyde peak integrity and TLC to detect decomposition .

What methodologies control regioselectivity in the coupling of pyridinyl-piperazine intermediates with aromatic aldehydes?

Advanced Research Question

- Directed Metalation : Use lithiation (e.g., LDA) at pyridine C-2 to direct aldehyde coupling .

- Protection/Deprotection : Temporarily protect the piperazine amine with Boc groups to avoid competing reactions .

- Microwave-Assisted Synthesis : Enhance selectivity via rapid, controlled heating in solvent-free conditions .

How can green chemistry principles be applied to improve the sustainability of the synthesis?

Advanced Research Question

- Solvent Reduction : Use mechanochemical grinding for condensation steps .

- Catalytic Recycling : Immobilize POCl₃ on silica gel to reduce waste in formylation .

- Energy Efficiency : Replace reflux with ultrasound-assisted reactions for faster kinetics .

What experimental protocols assess enzyme inhibition potential (e.g., carbonic anhydrase) for this compound?

Advanced Research Question

- In Vitro Assays : Measure IC₅₀ using esterase activity assays with 4-nitrophenyl acetate as substrate .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .

- Crystallography : Co-crystallize with hCA II to identify binding motifs and guide analog design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.